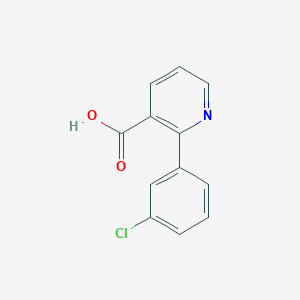

2-(3-Chlorophenyl)nicotinic acid

Description

2-(3-Chlorophenyl)nicotinic acid is a nicotinic acid (pyridine-3-carboxylic acid) derivative featuring a 3-chlorophenyl substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name |

2-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQVZBJLYYHDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680762 | |

| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-76-4 | |

| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)nicotinic acid typically involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds. Another method involves the substitution of the hydroxyl group of 2-hydroxynicotinic acid. A tandem reaction involving the cyclization of various acrolein derivatives can also be employed .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of efficient oxidation catalysts such as acetylacetone acid molybdenum. The process includes the use of water as a solvent and the addition of hydrogen peroxide to facilitate the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

2-(3-Chlorophenyl)nicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

Key analogs include:

Key Observations :

- Halogen Effects : Fluorine substitution (e.g., 5-(2-F-Ph)) may enhance metabolic stability compared to chlorine due to its smaller size and higher electronegativity .

- Functional Groups : Hydroxyl groups (e.g., 2-OH in 1267011-08-4) increase polarity, reducing logP and improving aqueous solubility but may also introduce susceptibility to oxidation .

Physicochemical Properties

While direct data for 2-(3-Chlorophenyl)nicotinic acid is unavailable, analogs like 2-chloronicotinic acid (C₆H₄ClNO₂) provide reference points:

Biological Activity

2-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

1. Anticancer Activity

Research has indicated that derivatives of nicotinic acid exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines, including A-549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth and survival .

Table 1: Anticancer Activity of Nicotinic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 (Lung) | 0.88 | Inhibition of RAS signaling |

| Other derivatives | MDA-MB-231 (Breast) | Varies | Induction of apoptosis |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce pro-inflammatory cytokine levels and inhibit pathways involved in inflammation, such as NF-kB signaling. This makes it a candidate for treating inflammatory diseases .

Case Study:

A recent study demonstrated that treatment with this compound significantly decreased inflammation markers in a murine model of arthritis, suggesting its potential therapeutic role .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer progression and inflammation, further validating its therapeutic potential .

Q & A

Basic: What are the key synthetic pathways for 2-(3-Chlorophenyl)nicotinic acid, and how can reaction conditions be optimized for higher yields?

Answer:

Two primary methods are widely used:

- Mitsunobu Reaction : Etherification of hydroxy-nicotinic acid esters with 2-(3-chlorophenyl)ethanol, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD). This method requires anhydrous conditions and stoichiometric control to avoid side reactions .

- Enzymatic Hydrolysis : Enhanced enantioselective hydrolysis of esters (e.g., 2-(3-Chlorophenyl)propionic acid ester) using lipases, with polyethylene glycol (PEG) as a stabilizer to improve enzyme activity. Optimal pH (6.5–7.5) and temperature (35–45°C) are critical for maintaining catalytic efficiency .

Optimization Tips : Monitor reaction progress via HPLC or TLC, and adjust solvent polarity (e.g., THF vs. ethanol) to influence reaction kinetics.

Advanced: How can computational modeling predict the reactivity of the 3-chlorophenyl group in substitution reactions?

Answer:

Density Functional Theory (DFT) calculations are used to analyze electron density maps and frontier molecular orbitals (FMOs) to identify reactive sites. For example:

- Nucleophilic Substitution : The chlorine atom’s σ* orbital energy (calculated via DFT) determines its susceptibility to replacement by nucleophiles like amines. Lower LUMO energy at the C-Cl bond correlates with higher reactivity .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting reaction rates in polar aprotic solvents (e.g., DMF) versus non-polar solvents.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 233 (C₁₂H₈ClNO₂) and fragments at m/z 195 (loss of COOH) confirm the structure .

Advanced: How do structural modifications at the 3-chlorophenyl moiety affect biological activity in nicotinic acid derivatives?

Answer:

Structure-Activity Relationship (SAR) Strategies :

- Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl groups at the phenyl ring (meta to Cl) enhances binding affinity to targets like cyclooxygenase (COX), as seen in niflumic acid derivatives .

- Steric Effects : Bulkier substituents (e.g., methyl groups) reduce enzymatic hydrolysis rates, as demonstrated in ester prodrug studies .

Methodological Approach : Use in vitro assays (e.g., COX inhibition) paired with molecular docking to validate hypotheses.

Basic: How can contradictions in extraction efficiency data for nicotinic acid derivatives be resolved?

Answer:

Contradictions often arise from solvent polarity, pH, or temperature variations. For example:

- Case Study : Enzymatic extraction (e.g., using Candida antarctica lipase) at pH 7.0 achieves >90% recovery, while acidic conditions (pH <5) favor chemical extraction but reduce selectivity .

Resolution : Conduct a factorial design experiment (e.g., varying pH, solvent, and enzyme concentration) and apply ANOVA to identify statistically significant parameters.

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Answer:

- Biocatalysis : Use immobilized lipases (e.g., Pseudomonas cepacia) with PEG-6000 to enhance enantiomeric excess (ee) up to 98%. PEG stabilizes the enzyme’s tertiary structure, improving stereoselectivity .

- Chiral Auxiliaries : Employ Evans oxazolidinones to temporarily induce chirality during esterification, followed by auxiliary removal under mild acidic conditions.

Basic: What are the solubility challenges of this compound, and how do they impact purification?

Answer:

The compound is poorly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF).

Purification Methods :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to achieve high-purity crystals.

- Column Chromatography : Employ silica gel with a gradient eluent (hexane → ethyl acetate) to separate impurities .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of chlorophenyl group reactions?

Answer:

- Deuterium Labeling : Substitute hydrogen atoms in the phenyl ring with deuterium to measure primary KIEs (k_H/k_D >1 indicates bond-breaking in the rate-determining step).

- Applications : Used to confirm whether nucleophilic aromatic substitution proceeds via a concerted or stepwise mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.